MD13

Description

BenchChem offers high-quality MD13 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MD13 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

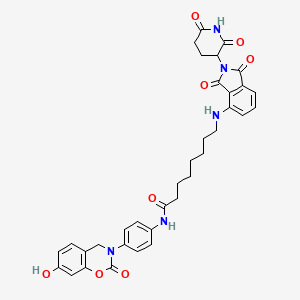

Molecular Formula |

C35H35N5O8 |

|---|---|

Molecular Weight |

653.7 g/mol |

IUPAC Name |

8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide |

InChI |

InChI=1S/C35H35N5O8/c41-24-15-10-21-20-39(35(47)48-28(21)19-24)23-13-11-22(12-14-23)37-29(42)9-4-2-1-3-5-18-36-26-8-6-7-25-31(26)34(46)40(33(25)45)27-16-17-30(43)38-32(27)44/h6-8,10-15,19,27,36,41H,1-5,9,16-18,20H2,(H,37,42)(H,38,43,44) |

InChI Key |

HAHDZDUOFHMMEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCC(=O)NC4=CC=C(C=C4)N5CC6=C(C=C(C=C6)O)OC5=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the MD13 PROTAC: Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MD13, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Macrophage Migration Inhibitory Factor (MIF). This document details the molecular interactions, downstream signaling effects, and provides a summary of key quantitative data and experimental methodologies.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

MD13 is a heterobifunctional molecule engineered to simultaneously bind to the target protein, MIF, and an E3 ubiquitin ligase.[1] Specifically, MD13 links a potent MIF binding molecule to pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This dual binding induces the formation of a ternary complex between MIF, MD13, and CRBN.[1]

The formation of this complex brings MIF into close proximity with the E3 ligase machinery, leading to the poly-ubiquitination of MIF. The proteasome, the cell's primary machinery for degrading unwanted proteins, then recognizes and degrades the ubiquitinated MIF.[1][2] This targeted degradation effectively eliminates MIF from the cellular environment, thereby disrupting its downstream signaling functions.[1] The activity of MD13 is dependent on its binding to both MIF and CRBN, as well as on proteasome activity.[1][2]

Figure 1: MD13 PROTAC Mechanism of Action.

Downstream Signaling Effects: Inhibition of the MAPK Pathway

MIF is known to play a crucial role in cell proliferation and inflammation, partly through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][3] By inducing the degradation of MIF, MD13 effectively deactivates this pathway.[1][4] A key downstream effect observed upon MD13 treatment is the inhibition of ERK phosphorylation.[1][5] This disruption of the MAPK/ERK signaling cascade ultimately leads to cell cycle arrest at the G2/M phase and a subsequent suppression of cancer cell proliferation.[1][6]

Figure 2: Downstream Signaling Pathway Affected by MD13.

Quantitative Data Summary

The efficacy of MD13 has been quantified in various studies, primarily using the A549 lung cancer cell line. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line | Reference |

| DC50 (Western Blot) | ~100 nM | A549 | [1][4] |

| DC50 (ELISA) | ~200 nM | A549 | [1] |

| Dmax | >90% | A549 | [1] |

| Ki (for MIF) | 71 nM | N/A | [7] |

Table 1: Efficacy and Binding Affinity of MD13.

| MD13 Concentration | Effect on MIF Degradation (A549 cells) | Reference |

| 0.2 µM | 71 ± 7% degradation | [7] |

| 2 µM | 91 ± 5% degradation | [7] |

Table 2: Dose-Dependent Degradation of MIF by MD13.

| MD13 Concentration | Effect on A549 Cell Proliferation (72h) | Reference |

| 20 µM | ~50% inhibition | [7] |

Table 3: Anti-proliferative Effects of MD13.

| MD13 Concentration | Effect on A549 Cell Cycle (48h) | Reference |

| 1 µM | Increase in G2/M phase cells to 17% | [1] |

| 2 µM | Increase in G2/M phase cells to 19% | [1] |

| 5 µM | Increase in G2/M phase cells to 23% | [1] |

Table 4: Effect of MD13 on Cell Cycle Distribution.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of MD13.

Western Blotting for Protein Degradation and Pathway Analysis

Western blotting is employed to quantify the levels of specific proteins, such as MIF, phosphorylated ERK (pERK), and total ERK, following treatment with MD13.

Figure 3: General Workflow for Western Blotting.

Protocol:

-

Cell Culture and Treatment: A549 cells are cultured to an appropriate confluency and then treated with varying concentrations of MD13 or a vehicle control (e.g., DMSO) for specified durations (e.g., 6, 12, 24, 48 hours).[7][8]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay such as the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-MIF, anti-pERK, anti-ERK, and a loading control like anti-GAPDH). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.

Immunoprecipitation to Confirm Ubiquitination

Immunoprecipitation (IP) can be used to confirm the ubiquitination of the target protein.[9]

Protocol:

-

Cell Lysis: Cells are treated with MD13 and a proteasome inhibitor (e.g., bortezomib) to allow for the accumulation of ubiquitinated proteins.[3] Cells are then lysed under non-denaturing conditions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against the target protein (MIF) or ubiquitin, coupled to magnetic or agarose beads.[10]

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the protein complexes are eluted.

-

Western Blot Analysis: The eluted samples are analyzed by Western blotting using an antibody against ubiquitin (if MIF was immunoprecipitated) or MIF (if ubiquitin was immunoprecipitated) to detect the poly-ubiquitinated MIF.[9]

Cell Proliferation Assay

Cell proliferation assays, such as the MTS or CCK-8 assay, are used to assess the effect of MD13 on cell viability and growth.[7][11]

Protocol:

-

Cell Seeding: A549 cells are seeded in 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere, they are treated with a range of MD13 concentrations for a specified period (e.g., 72 hours).[7]

-

Assay: A reagent such as MTS or CCK-8 is added to each well, and the plate is incubated.[11] The absorbance is then measured at the appropriate wavelength using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle.[12]

Protocol:

-

Cell Treatment: A549 cells are treated with MD13 at various concentrations for a defined period (e.g., 48 hours).[1]

-

Cell Fixation and Staining: Cells are harvested, washed with PBS, and fixed (e.g., with cold 70% ethanol). The fixed cells are then stained with a DNA-intercalating dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software (e.g., FlowJo).[12]

Conclusion

MD13 is a potent and effective PROTAC that induces the degradation of MIF via the ubiquitin-proteasome system. By targeting MIF for degradation, MD13 inhibits the MAPK signaling pathway, leading to G2/M phase cell cycle arrest and the suppression of cancer cell proliferation. The data and protocols summarized in this guide provide a comprehensive technical overview of the mechanism of action of MD13, highlighting its potential as a therapeutic agent in oncology.

References

- 1. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti‐Proliferative Activity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti-Proliferative Activity in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 11. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]

- 12. researchgate.net [researchgate.net]

MD13: A PROTAC-Mediated Approach to Targeting Macrophage Migration Inhibatory Factor (MIF)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MD13, a Proteolysis Targeting Chimera (PROTAC) designed to target the Macrophage Migration Inhibitory Factor (MIF). This document details the mechanism of action of MD13, summarizes key quantitative data, outlines putative experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Target and Mechanism of Action

MD13 is a bifunctional molecule engineered to induce the degradation of the Macrophage Migration Inhibitory Factor (MIF). It achieves this by acting as a PROTAC, a molecule that hijacks the cell's natural protein disposal system. MD13 links MIF to an E3 ubiquitin ligase, specifically cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of MIF.

The primary molecular target of MD13 is MIF, a pleiotropic cytokine involved in the regulation of inflammatory responses and cell proliferation. MD13 has been shown to be a potent degrader of MIF, with a reported binding affinity (Ki) of 71 nM.[1] By inducing the degradation of MIF, MD13 effectively reduces its cellular levels, thereby inhibiting its downstream signaling pathways. This has been observed to have anti-proliferative effects in cancer cells.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for MD13.

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Ki) to MIF | 71 nM | - | [1] |

| MIF Degradation | 91 ± 5% | - | [1] |

| at 2 µM | |||

| MIF Degradation | 71 ± 7% | - | [1] |

| at 0.2 µM | |||

| Inhibition of Cell Proliferation | IC50 ≈ 20 µM (after 72h) | A549 | [1] |

| Cell Cycle Arrest | G2/M phase | A549 | [1] |

| at 1-5 µM (after 48h) |

Signaling Pathway

MD13's mechanism of action culminates in the inhibition of MIF-mediated signaling pathways. A key pathway affected is the ERK signaling cascade, which is often dysregulated in cancer. By degrading MIF, MD13 leads to a reduction in the phosphorylation of ERK, a critical step in this pathway.[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments that would be cited in the research of a compound like MD13.

MIF Binding Affinity Assay (Ki Determination)

A competitive binding assay would be employed to determine the binding affinity (Ki) of MD13 for MIF.

-

Principle: This assay measures the ability of MD13 to compete with a known fluorescently labeled ligand for binding to MIF.

-

Materials:

-

Recombinant human MIF protein

-

Fluorescently labeled MIF ligand (e.g., a known inhibitor)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well microplates

-

Plate reader capable of fluorescence polarization or similar detection method

-

-

Procedure:

-

A constant concentration of recombinant MIF and the fluorescently labeled ligand are added to the wells of a microplate.

-

A serial dilution of MD13 is then added to the wells.

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

The fluorescence polarization or other signal is measured using a plate reader.

-

The data is analyzed using a suitable software to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Western Blot for MIF Degradation

Western blotting is a standard technique to quantify the reduction of cellular MIF protein levels upon treatment with MD13.

-

Principle: This method uses antibodies to detect the amount of MIF protein in cell lysates.

-

Materials:

-

A549 cells (or other relevant cell line)

-

MD13 compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against MIF

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

-

Procedure:

-

A549 cells are seeded in culture plates and allowed to adhere overnight.

-

The cells are treated with varying concentrations of MD13 (e.g., 0.2 µM and 2 µM) for a specified time (e.g., 24 hours).

-

The cells are washed with PBS and then lysed.

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with the primary antibody against MIF, followed by incubation with the HRP-conjugated secondary antibody.

-

The process is repeated for the loading control antibody.

-

The chemiluminescent signal is detected using an imaging system.

-

The band intensities are quantified, and the level of MIF is normalized to the loading control.

-

Cell Proliferation Assay (MTT or CellTiter-Glo®)

To assess the anti-proliferative effects of MD13, a cell viability assay is performed.

-

Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials:

-

A549 cells

-

MD13 compound

-

96-well culture plates

-

MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent

-

Spectrophotometer or luminometer

-

-

Procedure:

-

A549 cells are seeded in 96-well plates.

-

After 24 hours, the cells are treated with a range of MD13 concentrations (e.g., 0-20 µM).

-

The cells are incubated for 72 hours.

-

For the MTT assay, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals. The crystals are then dissolved, and the absorbance is measured.

-

For the CellTiter-Glo® assay, the reagent is added to the wells, and the luminescent signal is measured.

-

The data is used to generate a dose-response curve and calculate the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the effect of MD13 on the cell cycle distribution.

-

Principle: This technique uses a DNA-staining dye (e.g., propidium iodide) to measure the DNA content of individual cells, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Materials:

-

A549 cells

-

MD13 compound

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

-

-

Procedure:

-

A549 cells are treated with MD13 (e.g., 1-5 µM) for 48 hours.

-

The cells are harvested, washed with PBS, and fixed in cold ethanol.

-

The fixed cells are washed and then stained with the PI solution.

-

The stained cells are analyzed using a flow cytometer.

-

The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for key experimental procedures.

References

The Degradation of Macrophage Migration Inhibitory Factor by MD13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in the pathogenesis of numerous inflammatory diseases and cancers. Its role in promoting cell proliferation and survival makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the degradation of MIF facilitated by MD13, a potent Proteolysis Targeting Chimera (PROTAC). MD13 orchestrates the ubiquitination and subsequent proteasomal degradation of MIF by hijacking the E3 ubiquitin ligase cereblon. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the core pathways and workflows.

Introduction to MD13-Mediated MIF Degradation

MD13 is a heterobifunctional small molecule designed to specifically induce the degradation of MIF.[1][2] As a PROTAC, MD13 functions by simultaneously binding to MIF and an E3 ubiquitin ligase, thereby forming a ternary complex.[1] This proximity induces the E3 ligase to tag MIF with ubiquitin, marking it for destruction by the cell's natural protein disposal system, the proteasome.[1] Specifically, MD13 recruits the E3 ligase cereblon (CRBN) to target MIF.[3] The degradation of MIF by MD13 has been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and suppress downstream signaling pathways, highlighting its therapeutic potential.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of MD13.

Table 1: Binding Affinity and Degradation Potency of MD13

| Parameter | Value | Cell Line | Reference |

| Ki (MIF) | 71 nM | - | [3] |

| DC₅₀ | ~100 nM | A549 | [1][2] |

Table 2: MD13-Induced MIF Degradation in A549 Cells

| MD13 Concentration | MIF Degradation (%) | Incubation Time | Reference |

| 0.2 µM | 71 ± 7% | Not Specified | [3] |

| 2 µM | 91 ± 5% | Not Specified | [3] |

| 20 µM | >92% | 6 hours | [1] |

Table 3: Cellular Effects of MD13 in A549 Cells

| Effect | MD13 Concentration | Incubation Time | Key Findings | Reference |

| Inhibition of Cell Proliferation | 0-20 µM | 72 hours | ~50% inhibition at 20 µM | [3] |

| Cell Cycle Arrest | 1-5 µM | 48 hours | Dose-dependent arrest at G2/M phase | [1] |

| Inhibition of ERK Signaling | 2 µM | 6-48 hours | Inhibition of ERK phosphorylation | [3] |

Signaling and Degradation Pathways

The MD13-Mediated MIF Degradation Pathway

MD13 initiates the degradation of MIF by forming a ternary complex with MIF and the E3 ubiquitin ligase, cereblon. This complex brings MIF into close proximity with the ubiquitination machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

References

- 1. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti‐Proliferative Activity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti-Proliferative Activity in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of MD13: A Technical Guide to the First-in-Class MIF-Directed PROTAC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and mechanism of action of MD13, a pioneering Proteolysis Targeting Chimera (PROTAC) directed at the Macrophage Migration Inhibitory Factor (MIF). MD13 represents a significant advancement in the pursuit of novel cancer therapeutics by leveraging the ubiquitin-proteasome system to induce the degradation of MIF, a protein implicated in the pathogenesis of various cancers. This document provides a comprehensive overview of the experimental data, detailed methodologies for key biological assays, and a summary of the synthetic strategy. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of MD13's function and development.

Introduction

Macrophage Migration Inhibitory Factor (MIF) is a multifunctional cytokine that plays a critical role in inflammation and tumorigenesis.[1] Its overexpression has been linked to the progression of several cancers, including lung carcinoma, making it a compelling target for therapeutic intervention.[1] Traditional small molecule inhibitors have primarily focused on the tautomerase active site of MIF. The development of MD13, the first potent MIF-directed PROTAC, offers an alternative and powerful strategy to eliminate MIF from its protein-protein interaction network by inducing its degradation.[1]

MD13 is a heterobifunctional molecule designed to simultaneously bind to MIF and the E3 ubiquitin ligase cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of MIF, marking it for degradation by the proteasome.[1] This guide will explore the discovery, synthesis, and biological evaluation of MD13, providing a technical resource for researchers in the field of targeted protein degradation and cancer drug discovery.

Discovery and Design of MD13

MD13 was developed by linking a potent MIF binding molecule to pomalidomide, a known ligand for the cereblon E3 ubiquitin ligase complex.[1] The design strategy involved a structure-activity relationship (SAR) investigation to optimize the linker connecting the MIF inhibitor and the E3 ligase ligand, which is a critical determinant of the PROTAC's efficacy.[1]

Synthesis of MD13

While a detailed, step-by-step synthesis protocol for MD13 is not publicly available in the primary literature, the general synthetic strategy involves the conjugation of a MIF inhibitor to a pomalidomide derivative via a linker. Based on the structure of MD13, the synthesis likely involves the following key steps:

-

Synthesis of the MIF inhibitor moiety: Preparation of a suitable MIF inhibitor with a reactive functional group for linker attachment.

-

Synthesis of the pomalidomide-linker conjugate: Modification of pomalidomide to introduce a linker with a complementary reactive functional group.

-

Conjugation: Coupling of the MIF inhibitor and the pomalidomide-linker constructs to yield the final MD13 molecule.

-

Purification and Characterization: Purification of MD13 using techniques such as high-performance liquid chromatography (HPLC) and characterization by methods like mass spectrometry and NMR to confirm its identity and purity.

Biological Activity and Mechanism of Action

MD13 has been shown to be a potent degrader of MIF in cancer cell lines, leading to anti-proliferative effects.

MIF Degradation

MD13 induces the degradation of MIF in a dose- and time-dependent manner. In A549 lung cancer cells, MD13 demonstrated a DC50 (concentration for 50% of maximal degradation) of approximately 100 nM and a Dmax (maximal degradation) of over 90%.[1] The degradation of MIF was confirmed to be dependent on both cereblon and the proteasome.[1] A control compound, MD15, with a methylated pomalidomide moiety that impairs CRBN binding, did not induce MIF degradation, confirming the necessity of E3 ligase recruitment.[1]

Signaling Pathway

MD13-mediated degradation of MIF leads to the deactivation of the MAPK (Mitogen-activated protein kinase) signaling pathway. Specifically, treatment with MD13 was shown to inhibit the phosphorylation of ERK (extracellular signal-regulated kinase) in A549 cells.[1]

Caption: MD13-mediated degradation of MIF and its effect on the MAPK pathway.

Anti-proliferative Effects and Cell Cycle Arrest

MD13 inhibits the proliferation of A549 cancer cells in a dose-dependent manner, with an approximate 50% inhibition at a concentration of 20 µM after 72 hours.[1] Furthermore, MD13 was found to induce cell cycle arrest at the G2/M phase in A549 cells.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for MD13.

Table 1: Potency and Efficacy of MD13

| Parameter | Value | Cell Line | Reference |

|---|---|---|---|

| Ki (MIF) | 71 nM | - | [1] |

| DC50 | ~100 nM | A549 | [1] |

| Dmax | >90% | A549 |[1] |

Table 2: Anti-proliferative Activity of MD13

| Concentration | % Inhibition (72h) | Cell Line | Reference |

|---|

| 20 µM | ~50% | A549 |[1] |

Table 3: Cell Cycle Arrest Induced by MD13

| Concentration | % Cells in G2/M (48h) | Cell Line | Reference |

|---|---|---|---|

| Vehicle | ~12% | A549 | [1] |

| 1 µM | ~17% | A549 | [1] |

| 2 µM | ~19% | A549 | [1] |

| 5 µM | ~23% | A549 |[1] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of MD13.

Western Blot Analysis for MIF Degradation and ERK Phosphorylation

Caption: General workflow for Western blot analysis of MD13's effects.

Protocol:

-

Cell Culture and Treatment: A549 cells are cultured in appropriate media. For experiments, cells are treated with varying concentrations of MD13 or vehicle control for specified durations.

-

Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against MIF, phosphorylated ERK (pERK), total ERK, and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software.

Cell Proliferation Assay

Protocol:

-

Cell Seeding: A549 cells are seeded in 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of MD13 for 72 hours.

-

Quantification: Cell proliferation is assessed using a suitable assay, such as the CyQUANT assay, which measures cellular DNA content.

-

Data Analysis: The fluorescence intensity is measured, and the percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control.

Cell Cycle Analysis

Protocol:

-

Cell Treatment: A549 cells are treated with MD13 at various concentrations for 48 hours.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined using appropriate software (e.g., FlowJo).

Conclusion

MD13 is a landmark molecule in the field of targeted protein degradation, being the first potent PROTAC specifically designed to induce the degradation of MIF. Its discovery has not only provided a valuable research tool for studying the biological functions of MIF but has also demonstrated the therapeutic potential of MIF-directed PROTACs in cancer therapy. The data presented in this guide highlight the potent and specific activity of MD13 in degrading MIF, inhibiting the MAPK signaling pathway, and suppressing cancer cell proliferation. The detailed experimental overviews provide a foundation for researchers to further investigate and build upon this promising therapeutic strategy. Further research into the in vivo efficacy, pharmacokinetic properties, and safety profile of MD13 and its analogs is warranted to translate this innovative approach into clinical applications.

References

An In-depth Technical Guide to MD13: A MIF-Directed PROTAC

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MD13, a potent and selective macrophage migration inhibitory factor (MIF)-directed Proteolysis Targeting Chimera (PROTAC). This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts and Chemical Structure

MD13 is a bifunctional molecule designed to induce the degradation of the MIF protein. As a PROTAC, it comprises three key components: a ligand that binds to the target protein (MIF), a ligand that recruits an E3 ubiquitin ligase (in this case, cereblon), and a linker connecting these two moieties. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the MIF protein.

The chemical structure of MD13 is represented by the following SMILES string: O=C(NC1=CC=C(N2C(OC3=CC(O)=CC=C3C2)=O)C=C1)CCCCCCCNC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O

Physicochemical and Biological Properties

The following tables summarize the key quantitative data associated with MD13, providing a clear comparison of its chemical and biological characteristics.

| Physicochemical Properties | Value |

| CAS Number | 2758431-97-7 |

| Biological Properties | Value | Reference |

| Target | Macrophage migration inhibitory factor (MIF) | [1] |

| E3 Ligase Recruited | Cereblon | [1] |

| Binding Affinity (Ki) for MIF | 71 nM | [1] |

| MIF Degradation (at 0.2 µM) | 71 ± 7% | [1] |

| MIF Degradation (at 2 µM) | 91 ± 5% | [1] |

| Cell Proliferation Inhibition (A549 cells, 20 µM, 72 h) | ~50% | [1] |

Mechanism of Action and Signaling Pathways

MD13 exerts its anticancer effects through a dual mechanism. Primarily, it induces the degradation of MIF, a cytokine implicated in tumor growth and immune evasion. By recruiting the E3 ligase cereblon, MD13 flags MIF for destruction by the proteasome. Secondly, MD13 has been shown to inhibit the ERK signaling pathway, a critical cascade involved in cell proliferation and survival.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments involving MD13, based on the available information.

Cell Proliferation Assay

This assay is used to determine the effect of MD13 on the growth of cancer cells.

-

Cell Line: A549 (human lung carcinoma)

-

Methodology:

-

Seed A549 cells in 96-well plates at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of MD13 (e.g., 0-20 µM) or a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Measure the absorbance or luminescence to determine the percentage of cell proliferation inhibition relative to the vehicle control.

-

Cell Cycle Analysis

This experiment investigates the effect of MD13 on the cell cycle progression of cancer cells.

-

Cell Line: A549

-

Methodology:

-

Treat A549 cells with MD13 (e.g., 1-5 µM) or a vehicle control for 48 hours.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

On the day of analysis, wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Western Blotting for Protein Degradation and Signaling Pathway Analysis

This technique is employed to quantify the degradation of the MIF protein and to assess the inhibition of the ERK signaling pathway.

-

Cell Line: A549

-

Methodology:

-

Treat A549 cells with MD13 at the desired concentrations and time points (e.g., for MIF degradation: 0.2 µM and 2 µM; for ERK signaling: 2 µM for 6-48 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against MIF, phospho-ERK, total-ERK, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software to determine the extent of protein degradation or signaling inhibition.

-

References

The Role of MD13 in Cancer Cell Signaling: A Review of Current Findings

Introduction

An extensive review of publicly available scientific literature and databases reveals no specific molecule or protein designated as "MD13" with a recognized role in cancer cell signaling. This suggests that "MD13" may be one of the following:

-

A novel or very recently discovered molecule: Research on its function may not yet be published or widely disseminated.

-

An internal or proprietary designation: A pharmaceutical company or research institution may use this name for a compound or target that is not yet in the public domain.

-

A potential typographical error: The user may have intended to query a different, similarly named molecule.

Given the absence of data, this guide will address the user's core requirements by outlining the standard methodologies and approaches that would be used to characterize a novel protein's role in cancer cell signaling, using hypothetical scenarios where "MD13" is the protein of interest.

Hypothetical Investigation of a Novel Protein "MD13" in Cancer Signaling

Should a novel protein, here termed MD13, be identified, researchers would typically follow a structured approach to elucidate its function. This involves a series of experiments to understand its expression, interactions, and effects on cancer-related pathways.

1. Characterizing MD13 Expression and Localization

The initial step is to determine where and when MD13 is expressed.

Experimental Protocols:

-

Quantitative PCR (qPCR): To measure MD13 mRNA levels across different cancer cell lines and normal tissues.

-

Protocol: RNA is extracted from cells or tissues, reverse-transcribed to cDNA, and then qPCR is performed using primers specific to the MD13 gene. Relative expression is often normalized to a housekeeping gene (e.g., GAPDH, Actin).

-

-

Western Blotting: To detect and quantify MD13 protein levels.

-

Protocol: Protein lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific to MD13.

-

-

Immunohistochemistry (IHC) / Immunofluorescence (IF): To visualize MD13 protein expression and subcellular localization within tissue samples or cultured cells.

-

Protocol: Fixed and permeabilized cells or tissue sections are incubated with a primary antibody against MD13, followed by a fluorescently-labeled or enzyme-conjugated secondary antibody for visualization by microscopy.

-

Data Presentation:

The quantitative data from qPCR and Western Blotting would be summarized in tables to compare MD13 expression across various cancer types and normal tissues.

Table 1: Hypothetical MD13 mRNA Expression in Cancer Cell Lines (Relative Fold Change)

| Cell Line | Cancer Type | MD13 mRNA Fold Change (vs. Normal Tissue) |

|---|---|---|

| MCF-7 | Breast | 5.2 |

| A549 | Lung | 1.8 |

| HeLa | Cervical | 3.5 |

| Jurkat | Leukemia | 0.9 |

2. Identifying MD13 Interacting Partners

To understand MD13's function, it is crucial to identify other proteins it interacts with.

Experimental Protocols:

-

Co-Immunoprecipitation (Co-IP): To identify proteins that bind to MD13 within a cell.

-

Protocol: An antibody against MD13 is used to pull down MD13 from a cell lysate. Any proteins bound to MD13 will also be pulled down and can be identified by mass spectrometry or Western blotting.

-

-

Yeast Two-Hybrid (Y2H) Screening: A genetic method to screen for protein-protein interactions.

-

Protocol: The MD13 gene is cloned into a "bait" vector and screened against a library of "prey" proteins. A positive interaction results in the activation of a reporter gene.

-

Logical Workflow for Interaction Screening:

Below is a diagram illustrating a typical workflow for identifying and validating protein-protein interactions.

Caption: Workflow for discovering and validating protein-protein interactions.

3. Elucidating the Signaling Pathway

Once interacting partners are known, the next step is to place MD13 within a specific signaling pathway.

Experimental Protocols:

-

Kinase Assays: If MD13 is a suspected kinase or interacts with one, these assays measure the transfer of a phosphate group to a substrate.

-

Reporter Assays: To measure the activity of a specific signaling pathway (e.g., NF-κB, Wnt, MAPK).

-

Protocol: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the pathway of interest. Changes in reporter gene expression after manipulating MD13 levels indicate its role in the pathway.

-

-

Phospho-specific Antibodies: Used in Western blotting or IF to detect the activation state of key signaling proteins.

Signaling Pathway Diagram:

If MD13 were found to be an inhibitor of a hypothetical "Cancer Pathway X", the relationship could be visualized as follows.

Caption: Hypothetical role of MD13 as an inhibitor of "Cancer Pathway X".

4. Functional Assays in Cancer Cells

The final step is to determine the functional consequence of MD13 activity in cancer cells.

Experimental Protocols:

-

Cell Proliferation Assays (e.g., MTT, BrdU): To measure the rate of cell growth after overexpressing or knocking down MD13.

-

Apoptosis Assays (e.g., Annexin V staining, Caspase activity): To determine if MD13 affects programmed cell death.

-

Cell Migration and Invasion Assays (e.g., Transwell assay): To assess the impact of MD13 on cancer cell motility.

Data Presentation:

Results from these functional assays would be compiled into tables to clearly show the effect of MD13 manipulation on cancer cell behavior.

Table 2: Hypothetical Effect of MD13 Knockdown on Cancer Cell Functions

| Assay | Control Cells | MD13 Knockdown Cells | P-value |

|---|---|---|---|

| Proliferation (Absorbance) | 1.2 | 2.5 | < 0.01 |

| Apoptosis (% Annexin V+) | 5% | 1% | < 0.05 |

| Invasion (Cells/field) | 50 | 150 | < 0.01 |

While there is currently no information available on a molecule named "MD13" in the context of cancer cell signaling, the experimental and logical frameworks described above provide a comprehensive guide to how such a molecule would be investigated. Should "MD13" emerge as a molecule of interest, these established methodologies would be central to understanding its role in cancer biology and its potential as a therapeutic target. Researchers are encouraged to verify the nomenclature of their targets of interest in established databases such as NCBI Gene, UniProt, and PubMed.

In Vitro Efficacy of MD13: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro efficacy of MD13, a novel Proteolysis Targeting Chimera (PROTAC). MD13 is engineered to target the Macrophage Migration Inhibitory Factor (MIF), a cytokine implicated in cancer progression, by mediating its degradation and inhibiting downstream signaling pathways. The data and protocols summarized herein are based on studies conducted in the A549 human lung carcinoma cell line.

Quantitative Efficacy Data

The in vitro activity of MD13 has been quantified through various assays, demonstrating its potency in target engagement, protein degradation, and cellular effects.

Table 1: Target Binding and Degradation

| Parameter | Value | Cell Line / Condition | Citation |

|---|---|---|---|

| Binding Affinity (Kᵢ) | 71 nM | N/A | [1] |

| MIF Degradation (at 0.2 µM) | 71 ± 7% | A549 | [1] |

| MIF Degradation (at 2 µM) | 91 ± 5% | A549 |[1] |

Table 2: Cellular Activity in A549 Cells

| Assay | Concentration | Duration | Result | Citation |

|---|---|---|---|---|

| Cell Proliferation | 0-20 µM | 72 h | Dose-dependent inhibition | [1] |

| Cell Proliferation | 20 µM | 72 h | ~50% inhibition | [1] |

| Cell Cycle Arrest | 1-5 µM | 48 h | G2/M phase arrest | [1] |

| ERK Signaling | 2 µM | 6-48 h | Inhibition of ERK phosphorylation |[1] |

Mechanism of Action & Signaling Pathway

MD13 functions as a MIF-directed PROTAC. It forms a ternary complex between the MIF protein and an E3 ubiquitin ligase, specifically cereblon (CRBN). This proximity induces the ubiquitination of MIF, targeting it for degradation by the proteasome. The depletion of MIF protein leads to the inhibition of downstream pro-survival pathways, notably the ERK signaling cascade.[1]

Experimental Protocols

The following are representative protocols for evaluating the in vitro efficacy of MD13.

Cell Proliferation Assay (MTT Assay)

This protocol determines the effect of MD13 on the viability and proliferation of A549 cells.

-

Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of MD13 (e.g., 0.1 µM to 20 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the corresponding MD13 dilution. Include wells with vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.

Cell Cycle Analysis (Flow Cytometry)

This protocol assesses the effect of MD13 on cell cycle distribution.

-

Cell Seeding & Treatment: Seed A549 cells in 6-well plates. Once they reach ~60% confluency, treat them with MD13 (1 µM, 2 µM, 5 µM) or vehicle control for 48 hours.[1]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot for ERK Signaling

This protocol is used to measure the levels of total ERK and phosphorylated ERK (p-ERK) to assess pathway inhibition.

-

Cell Lysis: Treat A549 cells with MD13 (2 µM) for various time points (e.g., 0, 6, 12, 24, 48 hours).[1] Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK (e.g., 1:1000 dilution) and total ERK (e.g., 1:1000 dilution). A loading control like β-actin (1:5000) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system.

-

Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize p-ERK levels to total ERK levels to determine the degree of inhibition.

References

MD13 effect on macrophage migration inhibitory factor

An In-depth Technical Guide on the Effect of MD13 on Macrophage Migration Inhibitory Factor (MIF)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a wide range of inflammatory diseases and cancers.[1][2] Its multifaceted role in promoting cell proliferation, angiogenesis, and immune evasion has made it an attractive therapeutic target.[3][4] Traditional small molecule inhibitors have primarily focused on the tautomerase active site of MIF.[5][6] A novel approach, utilizing Proteolysis Targeting Chimera (PROTAC) technology, has led to the development of MD13, a first-in-class MIF-directed PROTAC.[5][7] MD13 offers a distinct mechanism of action by inducing the targeted degradation of the MIF protein, thereby eliminating its signaling functions. This document provides a comprehensive technical overview of MD13, its mechanism, quantitative effects, and the experimental protocols used for its evaluation.

Introduction to MD13 and its Target: MIF

Macrophage Migration Inhibitory Factor (MIF)

MIF is a critical regulator of the innate and adaptive immune systems.[8] It is expressed by a variety of cell types and exerts its biological functions by binding to its cell surface receptor CD74, which can form complexes with co-receptors like CD44, CXCR2, and CXCR4.[9][10] This interaction triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and inflammation.[11][12] In oncology, elevated MIF levels are associated with tumor progression, metastasis, and resistance to therapy.[4][9]

MD13: A MIF-Targeting PROTAC

MD13 is a bifunctional small molecule designed as a Proteolysis Targeting Chimera (PROTAC).[13] It consists of three key components: a ligand that binds to the tautomerase active site of MIF, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[13] By simultaneously binding both MIF and the E3 ligase, MD13 forms a ternary complex that facilitates the ubiquitination of MIF, marking it for degradation by the 26S proteasome. This event effectively eliminates the MIF protein from the cellular environment.[5][13]

Quantitative Data Summary

The efficacy of MD13 has been quantified through various in vitro assays, primarily in the A549 human lung cancer cell line.[5][13] The key performance metrics are summarized below.

| Parameter | Value | Cell Line / Condition | Description | Citation |

| Binding Affinity (Ki) | 71 nM | N/A | Inhibitory constant for MD13 binding to MIF. | [13] |

| Degradation Efficiency | 71 ± 7% | A549 cells | Percentage of MIF protein degraded after treatment with 0.2 µM MD13. | [13] |

| Degradation Efficiency | 91 ± 5% | A549 cells | Percentage of MIF protein degraded after treatment with 2 µM MD13. | [13] |

| Half-Maximal Degradation (DC50) | ~100 nM | A549 cells | Concentration of MD13 required to degrade 50% of MIF protein after 12 hours. | [5][7] |

| Cell Proliferation Inhibition | ~50% | A549 cells | Percentage inhibition of cell proliferation after 72 hours of treatment with 20 µM MD13. | [13] |

Mechanism of Action and Signaling Pathways

MD13's primary mechanism is the induced degradation of MIF. This action leads to the deactivation of MIF-dependent signaling pathways that are critical for cancer cell survival and proliferation.

MIF Signaling Pathway

MIF initiates signaling by binding to its receptor complex on the cell surface. This triggers downstream pathways like the MAPK/ERK cascade, which ultimately promotes cell growth and inhibits apoptosis by suppressing tumor suppressors like p53.[14]

Caption: MIF signaling cascade leading to cell proliferation.

MD13-Mediated MIF Degradation

MD13 acts as a molecular bridge, bringing MIF into close proximity with the Cereblon E3 ligase. This induced proximity results in the poly-ubiquitination of MIF, targeting it for destruction by the cell's proteasomal machinery.

Caption: PROTAC mechanism of MD13-induced MIF degradation.

Downstream Cellular Effects of MD13

By degrading MIF, MD13 effectively shuts down its downstream signaling. The depletion of MIF leads to the deactivation of the MAPK/ERK pathway.[5][13] This, in turn, causes the cells to arrest in the G2/M phase of the cell cycle, ultimately suppressing cell proliferation.[5][15]

Caption: Cellular consequences of MD13-mediated MIF degradation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of MD13 on MIF.

Western Blot Analysis for MIF Degradation

-

Objective: To quantify the depletion of MIF protein in cells following MD13 treatment.

-

Protocol:

-

Cell Culture and Treatment: Plate A549 cells and allow them to adhere overnight. Treat the cells with varying concentrations of MD13 (e.g., 0-20 µM) or a vehicle control (DMSO) for a specified duration (e.g., 12 hours).[7][13]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against MIF overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed to quantify the band intensities, normalizing the MIF signal to the loading control.[7]

-

Cell Proliferation Assay

-

Objective: To measure the effect of MD13 on the growth of cancer cells.

-

Protocol:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of MD13 (e.g., 0-20 µM) for a specified period (e.g., 72 hours).[13]

-

Assay: Add a reagent such as Cell Counting Kit-8 (CCK-8) or MTT to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the dose-dependent inhibitory effect.[13]

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of MD13 on cell cycle progression.

-

Protocol:

-

Cell Culture and Treatment: Culture A549 cells and treat them with different concentrations of MD13 (e.g., 1, 2, or 5 µM) or vehicle for a set time (e.g., 48 hours).[13][15]

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use software (e.g., FlowJo) to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on the DNA content histogram.[15]

-

Conclusion and Future Directions

MD13 represents a significant advancement in the modulation of MIF activity. As the first potent MIF-directed PROTAC, it effectively induces near-complete degradation of its target at nanomolar concentrations.[5] This leads to the inhibition of the MAPK/ERK signaling pathway, induction of G2/M cell cycle arrest, and suppression of cancer cell proliferation.[5][13] MD13 serves as a valuable chemical probe to study the biological consequences of MIF depletion and demonstrates the therapeutic potential of the PROTAC strategy for targeting challenging proteins like MIF in cancer and inflammatory diseases.[5] Further studies are warranted to evaluate its in vivo efficacy, safety profile, and pharmacokinetic properties.

References

- 1. Synthesis and bio-evaluation of human macrophage migration inhibitory factor inhibitor to develop anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Macrophage migration inhibitory factor potentiates autoimmune-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti-Proliferative Activity in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Allosteric Inhibitor of Macrophage Migration Inhibitory Factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are MIF inhibitors and how do they work? [synapse.patsnap.com]

- 9. Macrophage migration inhibitory factor: Exploring physiological roles and comparing health benefits against oncogenic and autoimmune risks (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 11. A novel MIF signaling pathway drives the malignant character of pancreatic cancer by targeting NR3C2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional disruption of macrophage migration inhibitory factor (MIF) suppresses proliferation of human H460 lung cancer cells by caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Macrophage migration inhibitory factor (MIF) and the tumor ecosystem: a tale of inflammation, immune escape, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Early Research on MD13: A Technical Guide to a First-in-Class MIF PROTAC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical research on MD13, a first-in-class therapeutic agent designed as a Proteolysis Targeting Chimera (PROTAC) for the Macrophage Migration Inhibitory Factor (MIF). MD13 represents a novel strategy to eliminate the MIF protein, which is implicated in the pathogenesis of various cancers, including lung carcinoma, by hijacking the ubiquitin-proteasome system.[1][2] This document synthesizes the core findings, quantitative data, and detailed experimental methodologies from the foundational research to serve as a comprehensive resource for professionals in the field.

Core Concepts and Mechanism of Action

MD13 is a heterobifunctional molecule designed to simultaneously bind to the MIF protein and the E3 ubiquitin ligase cereblon (CRBN).[1] This binding induces the formation of a ternary complex (MIF-MD13-CRBN), leading to the ubiquitination of MIF and its subsequent degradation by the proteasome.[1][3] By depleting the cellular levels of MIF, MD13 effectively inhibits downstream signaling pathways, such as the ERK/MAPK pathway, which are crucial for cancer cell proliferation and survival.[1][4][5]

The primary research demonstrates that this targeted degradation of MIF leads to a suppression of A549 lung cancer cell proliferation, induction of cell cycle arrest at the G2/M phase, and inhibition of ERK signaling.[1][4]

Quantitative Data Summary

The early research on MD13 yielded key quantitative metrics that establish its potency and efficacy in a preclinical setting. These findings are summarized below for clarity and comparison.

Table 1: MD13 Binding Affinity and Degradation Potency

| Parameter | Value | Cell Line | Assay Method | Reference |

| Binding Affinity (Ki) | 71 nM | - | N/A | [1] |

| Half-maximal Degradation (DC50) | ~100 nM | A549 | Western Blot | [1] |

| Half-maximal Degradation (DC50) | ~200 nM | A549 | ELISA | [1] |

| Maximal Degradation (Dmax) | ~90-95% | A549 | Western Blot | [1] |

Table 2: In Vitro Efficacy of MD13 in A549 Lung Cancer Cells

| Parameter | Concentration | Incubation Time | Result | Assay Method | Reference |

| MIF Degradation | 0.2 µM | 12 hours | 71 ± 7% Degradation | ELISA | [1] |

| MIF Degradation | 2 µM | 12 hours | 91 ± 5% Degradation | ELISA | [1] |

| Cell Proliferation | 20 µM | 72 hours | ~50% Inhibition | CyQUANT® Assay | [1] |

| Cell Cycle Arrest | 1-5 µM | 48 hours | G2/M Phase Arrest | Flow Cytometry | [1] |

| ERK Signaling | 2 µM | 6-48 hours | Inhibition of Phosphorylation | Western Blot | [1] |

| 3D Spheroid Growth | 5 µM | Every 3 days | ~80% Inhibition | Microscopy | [1] |

Detailed Experimental Protocols

The following sections provide the detailed methodologies for the key experiments cited in the early research of MD13.

MIF Degradation Assays (Western Blot and ELISA)

This protocol was used to quantify the reduction in MIF protein levels in A549 cells following treatment with MD13.

-

Cell Culture and Treatment: A549 cells were cultured in an appropriate medium. For degradation experiments, cells were treated with specified concentrations of MD13 (e.g., 0.2 µM, 2 µM) or vehicle control for a set duration (e.g., 12 hours).[1]

-

Cell Lysis: After treatment, cells were harvested, washed, and lysed to extract total protein.

-

Western Blot Analysis:

-

SDS-PAGE: Equal amounts of protein lysate were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane was incubated with a primary antibody specific for MIF, followed by a loading control antibody (e.g., anti-Actin). Subsequently, it was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using a chemiluminescence detection system. Band intensities were quantified to determine the relative MIF protein levels.

-

-

ELISA Analysis: Cell lysates were analyzed using a MIF-specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions to quantify MIF protein concentration.[1]

Cell Proliferation Assay

The anti-proliferative effect of MD13 was assessed using a CyQUANT® direct cell proliferation assay.

-

Cell Seeding: A549 cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of MD13 (ranging from 0 to 20 µM) for 72 hours.[1]

-

Quantification: Cell proliferation was quantified using the CyQUANT® Direct Cell Proliferation Assay, which measures cellular DNA content via a fluorescent dye. The fluorescence intensity, which is directly proportional to the cell number, was measured using a plate reader.

-

Data Analysis: The results were normalized to the vehicle-treated control cells to determine the percentage of proliferation inhibition.[1]

Cell Cycle Analysis

Flow cytometry was used to determine the effect of MD13 on the cell cycle distribution of A549 cells.

-

Cell Treatment: A549 cells were treated with MD13 (1-5 µM) or vehicle for 48 hours.[1]

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed, typically with cold 70% ethanol, to permeabilize the cell membranes.

-

Staining: Fixed cells were treated with RNase A to remove RNA and then stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells was analyzed using a flow cytometer. The fluorescence intensity of the stained cells corresponds to their DNA content.

-

Data Analysis: The data was analyzed to generate a histogram displaying the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicated cell cycle arrest at that phase.[1]

ERK Signaling Inhibition Assay

The effect of MD13 on the MAPK pathway was determined by measuring the phosphorylation of ERK.

-

Cell Treatment and Lysis: A549 cells were treated with 2 µM MD13 for various time points (e.g., 6 to 48 hours).[1] Following treatment, cells were lysed, and protein concentrations were determined.

-

Western Blot: The procedure is similar to the one described in section 3.1. The key difference is the use of primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). A loading control like Actin or GAPDH was also used.

-

Analysis: The levels of p-ERK were normalized to t-ERK to determine the specific inhibitory effect of MD13 on ERK activation.[1]

3D Tumor Spheroid Model

To evaluate the long-term efficacy of MD13 in a more physiologically relevant model, a 3D tumor spheroid assay was conducted.

-

Spheroid Formation: A549 cells were seeded in ultra-low attachment plates to promote the formation of 3D spheroids over several days.

-

Compound Treatment: Once formed, the spheroids were treated with MD13 (e.g., 5 µM) or vehicle control. The treatment was refreshed every three days.[1]

-

Monitoring Growth: The growth of the spheroids was monitored over time by capturing images using a microscope.

-

Data Analysis: The size (e.g., area or volume) of the spheroids was measured from the images. The growth curves were plotted relative to the untreated spheroids to determine the inhibitory effect of MD13 on tumor spheroid growth.[1]

References

- 1. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti‐Proliferative Activity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti-Proliferative Activity in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

Methodological & Application

Application Notes and Protocols for MD13 in Cell Culture

These application notes provide detailed protocols for utilizing MD13, a potent and selective macrophage migration inhibitory factor (MIF)-directed PROTAC (Proteolysis Targeting Chimera), in cell culture experiments. The following sections detail the experimental procedures for assessing the effects of MD13 on cell proliferation, cell cycle progression, and intracellular signaling in the A549 human lung carcinoma cell line.

Introduction to MD13

MD13 is a bifunctional molecule designed to recruit the E3 ubiquitin ligase cereblon to MIF, leading to its ubiquitination and subsequent degradation by the proteasome.[1] By degrading MIF, MD13 effectively disrupts its pro-tumorigenic and pro-inflammatory signaling pathways, making it a valuable tool for cancer research. It has a binding affinity (Ki) of 71 nM for MIF.[1]

Data Summary

The following tables summarize the quantitative effects of MD13 on A549 cells based on published data.

Table 1: In Vitro Efficacy of MD13

| Parameter | Value | Cell Line | Reference |

| MIF Binding Affinity (Ki) | 71 nM | - | [1] |

| MIF Degradation (at 0.2 µM) | 71 ± 7% | A549 | [1] |

| MIF Degradation (at 2 µM) | 91 ± 5% | A549 | [1] |

| IC50 (Cell Proliferation) | ~20 µM (at 72h) | A549 | [1] |

Table 2: Cellular Effects of MD13 on A549 Cells

| Experiment | Concentration | Time Point | Observed Effect | Reference |

| Cell Proliferation | 0-20 µM | 72 h | Dose-dependent inhibition | [1] |

| Cell Cycle Analysis | 1-5 µM | 48 h | G2/M phase arrest | [1] |

| ERK Signaling | 2 µM | 6-48 h | Inhibition of ERK phosphorylation | [1] |

Experimental Protocols

A549 Cell Culture

This protocol describes the standard procedure for maintaining and passaging the A549 human lung adenocarcinoma cell line.

Materials:

-

A549 cells (ATCC® CCL-185™)

-

F-12K Medium (ATCC® 30-2004™)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (10,000 U/mL)

-

0.25% (w/v) Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

T-75 cell culture flasks

-

15 mL and 50 mL conical tubes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Maintenance: Culture A549 cells in T-75 flasks with 12-15 mL of complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 6-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Seed new T-75 flasks at a density of 2 x 10^4 to 5 x 10^4 cells/cm².

-

-

Medium Renewal: Change the culture medium every 2-3 days.

Preparation of MD13 Stock and Working Solutions

This protocol outlines the preparation of MD13 for in vitro experiments.

Materials:

-

MD13 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of MD13 by dissolving the powder in DMSO. For example, dissolve 1 mg of MD13 (Molecular Weight: check manufacturer's data) in the appropriate volume of DMSO.

-

Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the MD13 stock solution.

-

Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.2 µM, 1 µM, 2 µM, 5 µM, 20 µM).

-

Ensure the final concentration of DMSO in the cell culture medium is less than 0.1% to avoid solvent toxicity. Prepare a vehicle control with the same final concentration of DMSO.

-

Cell Proliferation Assay (CyQUANT® Assay)

This protocol describes the measurement of cell proliferation using the CyQUANT® Cell Proliferation Assay Kit, which quantifies cellular DNA content.

Materials:

-

A549 cells

-

96-well clear-bottom black tissue culture plates

-

MD13 working solutions

-

CyQUANT® Cell Proliferation Assay Kit (containing CyQUANT® GR dye and cell lysis buffer)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

MD13 Treatment:

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of MD13 (e.g., 0-20 µM). Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Assay Procedure:

-

At the end of the incubation period, prepare the CyQUANT® GR dye/cell-lysis buffer working solution according to the manufacturer's instructions.

-

Remove the culture medium from the wells.

-

Add 200 µL of the CyQUANT® GR dye/cell-lysis buffer to each well.

-

Incubate the plate at room temperature for 5 minutes, protected from light.

-

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.

-

Data Analysis: The fluorescence intensity is directly proportional to the cell number. Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of A549 cells treated with MD13 using propidium iodide (PI) staining and flow cytometry.

Materials:

-

A549 cells

-

6-well tissue culture plates

-

MD13 working solutions

-

PBS

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed A549 cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of MD13 (e.g., 1-5 µM) or vehicle (DMSO) for 48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells. For adherent cells, use trypsinization.

-

Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blotting for ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK levels in MD13-treated A549 cells by Western blotting.

Materials:

-

A549 cells

-

6-well tissue culture plates

-

MD13 working solutions

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed A549 cells in 6-well plates and allow them to attach overnight.

-

Treat cells with 2 µM MD13 or vehicle for various time points (e.g., 6, 12, 24, 48 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations for all samples.

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-